![molecular formula C6H3Br3 B042115 1,2,3-Tribromobenzene CAS No. 608-21-9](/img/structure/B42115.png)
1,2,3-Tribromobenzene
Overview
Description
1,2,3-Tribromobenzene is a type of tribromobenzene, which is a group of bromobenzenes with the formula C6H3Br3. It consists of three bromine atoms bonded to a central benzene ring . It is an organic chemical reagent used in the synthesis of cis-trikentrin B as well as in the synthesis of diphenyl ethers for induction of CYP1A via the receptor mediated pathway .
Synthesis Analysis
1,2,3-Tribromobenzene can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene. The intermediate 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene crystallizes from petroleum ether in its C3h structure .Molecular Structure Analysis
The molecular formula of 1,2,3-Tribromobenzene is C6H3Br3 . The structure of 1,2,3-Tribromobenzene is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1,2,3-Tribromobenzene is an organic chemical reagent used in the synthesis of cis-trikentrin B as well as in the synthesis of diphenyl ethers for induction of CYP1A via the receptor mediated pathway .Physical And Chemical Properties Analysis
1,2,3-Tribromobenzene is a colorless solid. It is practically insoluble in water. Its melting point is 87.5 °C and it has a molar mass of 314.802 g/mol .Scientific Research Applications
Pharmaceutical Intermediates
1,2,3-Tribromobenzene serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its reactivity allows for the production of more complex molecules that are crucial in drug development. For instance, it can be transformed into 1,3,5-Trimethoxybenzene, which is then used in a variety of APIs .
Solvent Solubility Studies
The solubility of 1,2,3-Tribromobenzene in different solvent mixtures is an area of significant research interest. Understanding its solubility can lead to better solvent selection for industrial processes and yield optimization. Studies have measured its solubility in binary solvent mixtures like DMF + water and DMA + ethanol, providing valuable data for thermodynamic modeling .
Material Science
In material science, 1,2,3-Tribromobenzene is used to form molecular complexes with fullerenes. These complexes have potential applications in the development of new materials with unique electrical, optical, or mechanical properties .
Organic Synthesis
This compound is commonly utilized in organic synthesis reactions. Its bromine atoms make it a versatile reagent for various coupling reactions, which are fundamental in constructing complex organic molecules. It’s particularly useful in the synthesis of hyperbranched polymers and as a cross-linking agent in certain polymerization processes .
Crystallography
1,2,3-Tribromobenzene is used in crystallography to grow single crystals for X-ray diffraction studies. These studies can reveal the molecular and crystal structure, which is essential for understanding the material’s properties and behavior .
Thermodynamic Research
The melting point of 1,2,3-Tribromobenzene and its isomers is a subject of research that provides insights into the relationship between molecular symmetry, intermolecular interactions, and thermodynamic properties. This research can inform the design of compounds with desired melting points and other physical properties .
Safety and Hazards
Future Directions
The relationship between symmetry and melting point in Carnelley’s rule has been extended to the accessibility of terminal atoms for the formation of intermolecular interactions, their occurrences and distribution, and the close packing . This could open up new avenues for research and applications of 1,2,3-Tribromobenzene in the future.
Mechanism of Action
Target of Action
1,2,3-Tribromobenzene is an organic chemical reagent . It is primarily used in the synthesis of other organic compounds, such as organic metal complexes, brominated aromatic compounds, and other functionalized compounds .
Biochemical Pathways
It has been suggested that halocarbons, a group that includes 1,2,3-tribromobenzene, have the potential to act as endocrinological disruptors of biochemical pathways involving methylenetetrahydrofolate (mthf) .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability and distribution in the body.
properties
IUPAC Name |
1,2,3-tribromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKSNPLYBFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870676 | |
Record name | 1,2,3-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tribromobenzene | |
CAS RN |
608-21-9, 28779-08-0 | |
Record name | 1,2,3-Tribromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-Tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,2,3-tribromobenzene undergo photochemical dehalogenation? If so, what are the products and their relative percentages?
A1: While the provided research papers do not directly investigate the photochemical dehalogenation of 1,2,3-tribromobenzene, a related compound, 1,2,3,5-tetrabromobenzene, is shown to undergo this reaction when exposed to natural or artificial sunlight in acetonitrile solutions []. The photodehalogenation of 1,2,3,5-tetrabromobenzene yields 1,3,5-tribromobenzene (60%), 1,2,4-tribromobenzene (29%), and 1,2,3-tribromobenzene (11%) as products. This suggests that 1,2,3-tribromobenzene might also be susceptible to photodehalogenation under similar conditions, although further research would be needed to confirm this and determine the specific products and their ratios.
Q2: How can 1,2,3-triethenylarenes, synthesized from 1,2,3-tribromobenzene, be utilized in organic synthesis?
A2: The research by Grigg et al. demonstrates that 1,2,3-triethenylarenes, specifically compound 5b synthesized from 1,2,3-tribromobenzene, can participate in domino conjugate addition reactions with various nucleophiles []. This reaction sequence allows for the construction of complex 1,2,3-trisubstituted indane derivatives, such as compound 15b. The diastereoselectivity of the reaction can be controlled by utilizing chiral non-racemic ammonia equivalents like benzyl[(S)-phenylethyl]amine, offering a route to enantiomerically pure building blocks for further synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.